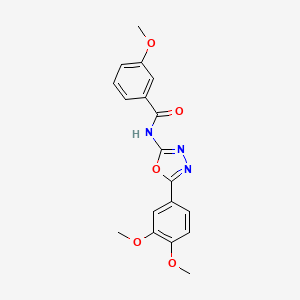

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

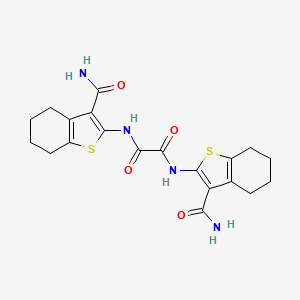

“N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide” is a complex organic compound. It contains a benzamide group, an oxadiazole ring, and methoxy groups attached to the phenyl rings . These structural features suggest that it could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the oxadiazole ring, and the methoxy-substituted phenyl rings . These groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxadiazole ring and the electron-donating methoxy groups . These features could make it a participant in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the nonpolar aromatic rings could give it unique solubility characteristics .Scientific Research Applications

Synthesis and Structural Analysis

One aspect of research focuses on the synthesis and structural elucidation of derivatives of oxadiazole, including N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide. For example, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride has led to unexpected products, demonstrating the complex reactivity of related compounds and their potential for generating novel structures (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004). Similarly, studies on the molecular structure of related compounds through X-ray diffraction and DFT calculations have provided insights into the influence of intermolecular interactions on molecular geometry (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Antimicrobial and Antiproliferative Activities

Derivatives of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide have been synthesized and evaluated for their biological activities. For instance, novel 2,5-diaryl-1,3,4-oxadiazoline analogs have shown potent antiproliferative activities against multiple cancer cell lines, retaining microtubule-disrupting effects and overcoming drug resistance (Lee et al., 2010). Furthermore, the synthesis and antimicrobial screening of series of 4-methoxybenzamides incorporating thiazole ring have elucidated their potential against bacterial and fungal infections, indicating the therapeutic value of these compounds in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Chemical Reactions and Catalysis

Research has also explored the chemical reactions involving derivatives of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide. The [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide, for instance, has led to the formation of 2-aryl quinazolin-4(3H)-one derivatives, showcasing the compound's role in facilitating complex chemical transformations (Xiong, Xu, Sun, & Cheng, 2018). Additionally, the study of carbonyl ylides and carbenes from the thermolysis of oxadiazolines has revealed substituent effects on intramolecular and intermolecular reactions, contributing to our understanding of reaction mechanisms and the design of new synthetic routes (Bekhazi & Warkentin, 1983).

Material Science Applications

In the realm of material science, the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials have been investigated, suggesting potential applications in OLEDs and other electronic devices. The study of electronic absorption and fluorescence measurements has provided valuable data on the orientational order parameters of these compounds, indicating their suitability for use in homogeneously oriented liquid-crystalline polymers (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).

properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-23-13-6-4-5-11(9-13)16(22)19-18-21-20-17(26-18)12-7-8-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMDJWQIASXFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)

![5-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2842523.png)

![3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2842527.png)

![N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842530.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)

![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)

![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)